molecular formula C20H24N2O3 B2918941 2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide CAS No. 1797341-88-8

2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2918941
CAS No.: 1797341-88-8
M. Wt: 340.423
InChI Key: YLZWCTXRXYUFIK-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two methoxy groups at the 2 and 3 positions, and a phenylpyrrolidine moiety attached via a methylene bridge to the nitrogen atom of the benzamide

Scientific Research Applications

2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Future Directions

Research on this compound could explore its potential applications in drug development, antimicrobial agents, or antioxidant therapies. Investigating its interactions with biological targets and conducting in vivo studies would provide valuable insights .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 2,3-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with N-((1-phenylpyrrolidin-2-yl)methyl)amine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 2,3-diformyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide.

    Reduction: Formation of 2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)aniline.

    Substitution: Formation of this compound derivatives with various substituents.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxybenzamide: Lacks the phenylpyrrolidine moiety.

    N-((1-phenylpyrrolidin-2-yl)methyl)benzamide: Lacks the methoxy groups.

    2,3-dimethoxy-N-methylbenzamide: Lacks the phenylpyrrolidine moiety.

Uniqueness

2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is unique due to the combination of its methoxy-substituted benzamide core and the phenylpyrrolidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2,3-dimethoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-18-12-6-11-17(19(18)25-2)20(23)21-14-16-10-7-13-22(16)15-8-4-3-5-9-15/h3-6,8-9,11-12,16H,7,10,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZWCTXRXYUFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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